磺酸盐

描述

Synthesis Analysis

The synthesis of sulphonates often involves the sulfonation process, where sulfur trioxide (SO3) reacts with an organic compound. This reaction can be tailored to produce various sulphonated products, including metal-organic frameworks (MOFs). Phosphonate and sulphonate MOFs have been reviewed for their potential in creating open framework structures with unique properties such as porosity and functionality. The synthesis pathways are crucial for designing materials with specific properties for targeted applications (Shimizu, Vaidhyanathan, & Taylor, 2009).

Molecular Structure Analysis

Sulphonates' molecular structure significantly impacts their chemical reactivity and physical properties. The sulfonyl group (-SO2-) confers a high degree of polarity to the molecule, influencing its solubility and reactivity. This structural aspect is particularly exploited in the design of sulphonate-based MOFs, where the molecular structure dictates the framework's porosity, stability, and functional capabilities.

Chemical Reactions and Properties

Sulphonates participate in various chemical reactions, including substitution and elimination reactions, due to their polar sulfonyl group. These reactions are foundational for modifying sulphonate compounds for specific uses, such as catalysts, surfactants, and intermediates in organic synthesis. Their chemical properties, including reactivity towards nucleophiles and electrophiles, are central to understanding and utilizing sulphonates in chemical processes.

Physical Properties Analysis

The physical properties of sulphonates, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are crucial for applications in material science and pharmaceuticals, where the solubility and stability of sulphonates can determine their suitability for particular applications. The review by Shimizu et al. (2009) touches upon the importance of these properties in the context of MOFs.

Chemical Properties Analysis

Sulphonates exhibit a range of chemical properties, including acid-base behavior, redox reactions, and complexation reactions, which are pivotal for their applications in catalysis and environmental remediation. Their ability to act as ligands in complexation reactions makes them valuable in metal recovery and environmental cleanup processes.

- Shimizu, G., Vaidhyanathan, R., & Taylor, J. M. (2009). Phosphonate and sulfonate metal organic frameworks. Chemical Society Reviews, 38(5), 1430-1449. Link to paper.

科研应用

将醋酸酯合并到酶和肽中:磺酸盐用于将醋酸酯合并到酶和肽中,有助于从氧化胰岛素胰蛋白酶消化中分离大型酸性肽(Heath & Wildy, 1956)。

合成水性聚氨酯:它们被用于合成水性聚氨酯(WPU),尤其是具有高熔点和较低脂溶性的小分子(Sun Dong-cheng, 2008)。

调节生物活性:磺化在调节各种激素和化合物的生物活性中起作用,包括类固醇、甲状腺激素和胆汁酸。它还可以解毒某些异物和药物(Dawson, Elliott, & Bowling, 2015)。

农业和化工应用:对堆肥进行磺化可以将不溶性有机分数转化为水溶性磺酸盐,对农业和化工行业有用(Montoneri et al., 2003)。

在洗涤剂中的应用:它们在家用产品中作为阴离子表面活性剂,并参与活性洗涤剂的制造(Groot, 1991)。

神经保护和血管生成:三甲基黄酮-3'-磺酸钠对大鼠脑缺血再灌注损伤具有神经保护作用,并改善脑血管生成(Zhu et al., 2014)。

肠道细菌的营养物质:磺酸盐可以作为肠道细菌的营养物质,在有氧条件下支持细胞产量(Uría-Nickelsen, Leadbetter, & Godchaux, 1993)。

油品配方和表征:它们用于现代油品配方,并且可以使用核磁共振和红外光谱等技术对其分子结构进行表征(Van Der Ven, Johal, & Jansen, 1993)。

抗凝血活性:磺化聚异戊二烯(SPIPs)具有抗凝血活性,影响血液凝固和相关时间(Tamada et al., 1998)。

心脏保护作用:Sul-F对心肌梗死损伤具有保护潜力,可能通过提高抗氧化防御酶和改善心脏线粒体能量代谢来实现(Zhang et al., 2011)。

低温化学生产:磺化过程可以在低温下生产复杂的化学品,如对甲苯磺酸(PTSA),而无需使用浓硫酸(Ashar, 2016)。

对细菌群落的影响:在草地草皮中添加磺酸盐显著影响细菌群落,特别是脱磺细菌群,而不影响真菌群落(Schmalenberger & Noll, 2014)。

聚苯乙烯的改性:用磺酸对聚苯乙烯进行磺化可以产生高磺化百分比,并具有特定的活化能(Akovalı & Özkan, 1986)。

防腐蚀:磺酸盐在各种工业应用中作为防锈或防腐蚀剂具有价值(Hunt, 1975)。

红外光谱研究:用于研究部分磺化聚对苯二甲酸乙二醇酯中磺酸基团的复杂关联 (Ostrowska-Gumkowska & Ostrowska-Czubenko, 1994)。

生物降解性和毒性:基于磺酸盐的表面活性剂在好氧条件下容易生物降解,并对水生生物显示最小毒性 (García, Campos, Marsal, & Ribosa, 2009)。

赋予病原体抗性:AtSOT12对水杨酸进行磺酸化,赋予拟南芥病原体抗性 (Baek et al., 2010)。

分析化学:磺酸盐可以迅速衍生化为稳定的三氟乙酸硫酯衍生物,以便通过气相色谱和离子阱检测进行分离 (Li & Lin, 1994)。

污染土壤的植物修复:这是从受污染的土壤和水中去除磺酸芳香化合物的有前途的方法 (Schwitzguébel, Aubert, Grosse, & Laturnus, 2002)。

植物硫营养:土壤微生物将磺酸酯和碳键硫转化为无机硫酸,使其对植物生物有效 (Kertesz & Mirleau, 2004)。

性质

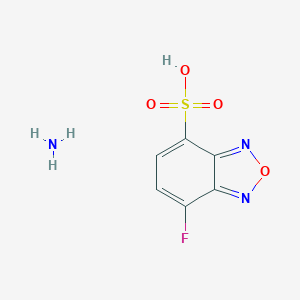

IUPAC Name |

azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLHNMVSKXFWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005098 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulphonate | |

CAS RN |

84806-27-9 | |

| Record name | 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

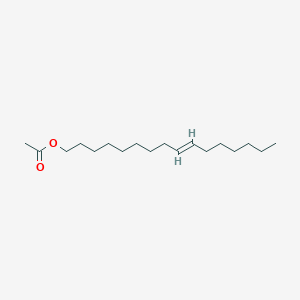

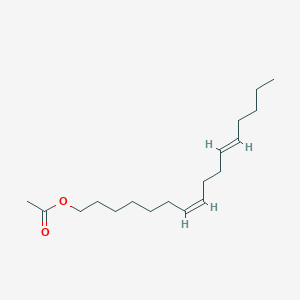

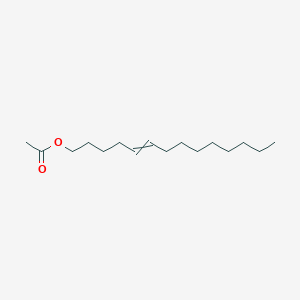

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)